molecular formula C9H17NO3S B1324426 Tert-butyl thiomorpholine-4-carboxylate 1-oxide CAS No. 278788-74-2

Tert-butyl thiomorpholine-4-carboxylate 1-oxide

Cat. No.: B1324426
CAS No.: 278788-74-2
M. Wt: 219.3 g/mol
InChI Key: WCSAOXAANHXOPS-UHFFFAOYSA-N
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Description

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a chemical compound with the molecular formula C9H17NO2S. It is known for its unique structural features, which include a thiomorpholine ring substituted with a tert-butyl group and a carboxylate 1-oxide moiety. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl thiomorpholine-4-carboxylate 1-oxide typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to obtain the 1-oxide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl thiomorpholine-4-carboxylate 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives.

Scientific Research Applications

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl thiomorpholine-4-carboxylate 1-oxide involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds or through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl thiomorpholine-4-carboxylate: Lacks the 1-oxide group, making it less reactive in oxidation reactions.

    Thiomorpholine-4-carboxylate: Lacks both the tert-butyl and 1-oxide groups, resulting in different chemical properties and reactivity.

    Tert-butyl morpholine-4-carboxylate: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.

Uniqueness

Tert-butyl thiomorpholine-4-carboxylate 1-oxide is unique due to the presence of both the tert-butyl and 1-oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

tert-butyl 1-oxo-1,4-thiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-9(2,3)13-8(11)10-4-6-14(12)7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSAOXAANHXOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634726
Record name tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278788-74-2
Record name tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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